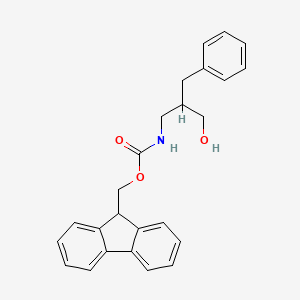
Benzoylglycyl-d-histidyl-l-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoylglycyl-d-histidyl-l-leucine is an organic compound with the chemical formula C21H27N5O5. It is a peptide consisting of three amino acids: benzoylglycine, d-histidine, and l-leucine. This compound is known for its role in biochemical research, particularly in the study of protein structure and function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzoylglycyl-d-histidyl-l-leucine is typically synthesized using solid-phase peptide synthesis. This method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve automated peptide synthesizers, which streamline the process and allow for the production of large quantities. The use of high-performance liquid chromatography (HPLC) is common to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoylglycyl-d-histidyl-l-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidizing agents can modify the histidine residue, affecting the peptide’s properties.
Substitution: Functional groups on the peptide can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or enzymatic catalysts.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Hydrolysis: Results in the formation of individual amino acids.
Oxidation: Produces oxidized derivatives of the peptide.
Substitution: Yields modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
Benzoylglycyl-d-histidyl-l-leucine has several applications in scientific research:
Protein Structure and Function Studies: Used as a model peptide to study protein folding, stability, and interactions.
Enzyme Substrate: Serves as a substrate for enzymes in biochemical assays to investigate enzyme kinetics and mechanisms.
Drug Development: Explored as a potential therapeutic agent or as a lead compound in drug discovery.
Biomarker Research: Investigated for its potential as a biomarker in disease diagnosis and monitoring.
Mecanismo De Acción
The mechanism of action of benzoylglycyl-d-histidyl-l-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific context in which the peptide is used, such as enzyme inhibition or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
Benzoylglycyl-l-histidyl-l-leucine: Similar structure but with l-histidine instead of d-histidine.
Benzoylglycyl-d-histidyl-d-leucine: Similar structure but with d-leucine instead of l-leucine.
Benzoylglycyl-l-histidyl-d-leucine: Similar structure but with l-histidine and d-leucine.
Uniqueness
Benzoylglycyl-d-histidyl-l-leucine is unique due to its specific combination of amino acids and stereochemistry. The presence of d-histidine and l-leucine in the peptide sequence can result in distinct biochemical properties and interactions compared to its analogs.
Propiedades
Fórmula molecular |
C21H27N5O5 |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H27N5O5/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31)/t16-,17+/m1/s1 |
Clave InChI |
AAXWBCKQYLBQKY-SJORKVTESA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


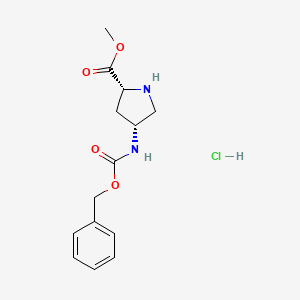
![6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B15221349.png)

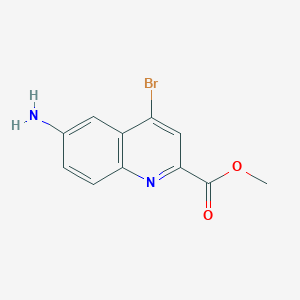


![(4aS,5R,6S,8aS)-5-[(2,5-dimethoxyphenyl)methyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one](/img/structure/B15221391.png)

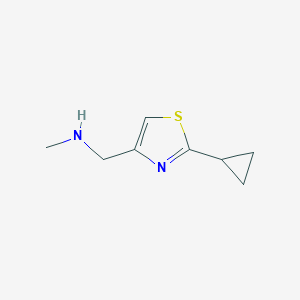

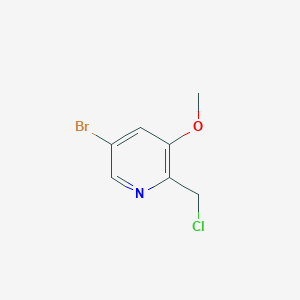
![Ethyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B15221425.png)

